molecular formula C13H17NO3 B185090 methyl 2-[(2-methylbutanoyl)amino]benzoate CAS No. 84604-45-5

methyl 2-[(2-methylbutanoyl)amino]benzoate

Cat. No.: B185090
CAS No.: 84604-45-5
M. Wt: 235.28 g/mol
InChI Key: ZBXDUIMIFPKWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(2-methylbutanoyl)amino]benzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid and contains both ester and amide functional groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-methylbutanoyl)amino]benzoate typically involves the condensation of 2-aminobenzoic acid with 2-methyl-1-oxobutyric acid, followed by esterification with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2-methylbutanoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 2-[(2-methylbutanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(2-methylbutanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

CAS No.

84604-45-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-(2-methylbutanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-4-9(2)12(15)14-11-8-6-5-7-10(11)13(16)17-3/h5-9H,4H2,1-3H3,(H,14,15)

InChI Key

ZBXDUIMIFPKWMB-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=C1C(=O)OC

Key on ui other cas no.

84604-45-5

Origin of Product

United States

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